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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)propane-1,2-

dione

Cat. No.: B1586532 Get Quote

1-(4-Chlorophenyl)propane-1,2-dione is an aromatic α-dicarbonyl compound. Its chemical

identity is fundamentally defined by its molecular structure, which dictates its reactivity and

physical characteristics.

Molecular Weight and Formula
The cornerstone of any chemical characterization is the precise determination of its molecular

weight. For 1-(4-Chlorophenyl)propane-1,2-dione, this is calculated from its molecular

formula, C₉H₇ClO₂.[1][2]

Molecular Formula: C₉H₇ClO₂

Average Molecular Weight: 182.60 g/mol [1][2]

Monoisotopic Molecular Weight: 182.0134572 Da[1]

This molecular weight is critical for stoichiometric calculations in reaction planning and for

confirmation of its identity via mass spectrometry.

Structural and Physicochemical Data
The compound's properties are summarized below, providing a clear reference for

experimental design and handling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1586532?utm_src=pdf-interest
https://www.benchchem.com/product/b1586532?utm_src=pdf-body
https://www.benchchem.com/product/b1586532?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-1_2-propanedione
https://www.scbt.com/p/1-4-chlorophenyl-1-2-propandione-10557-21-8
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-1_2-propanedione
https://www.scbt.com/p/1-4-chlorophenyl-1-2-propandione-10557-21-8
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-1_2-propanedione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

IUPAC Name
1-(4-chlorophenyl)propane-

1,2-dione
[1]

CAS Number 10557-21-8 [1][2][3]

Synonyms

1-(4-chlorophenyl)-1,2-

propandione, 4'-Chloro-2-

oxopropiophenone

[1][3]

Appearance
Yellowish oily liquid or low-

melting solid
[4][5]

Melting Point 22-32 °C [3][5]

Boiling Point
54-65 °C at low pressure

(0.02-0.03 Torr)
[3][5]

Density ~1.27 g/cm³ [3]

SMILES
CC(=O)C(=O)C1=CC=C(C=C1

)Cl
[1]

Source: PubChem CID 2735798[1]
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Synthesis and Mechanistic Considerations
The synthesis of α-dicarbonyl compounds like 1-(4-chlorophenyl)propane-1,2-dione often

involves the oxidation of a methylene group adjacent to a carbonyl. A common and effective

strategy is the oxidation of the corresponding propiophenone derivative. While specific

literature for this exact molecule is sparse, a well-established analogous procedure for the

synthesis of 1-phenylpropane-1,2-dione provides a robust framework.[6]

The causality behind this experimental choice lies in the reactivity of the α-carbon. The

adjacent carbonyl group makes the α-protons acidic and susceptible to enolization, facilitating

reactions like bromination. The subsequent steps are designed to convert the α-bromo ketone

into the desired dione.

Representative Synthetic Protocol
The following protocol is adapted from a known procedure for a closely related, non-chlorinated

analog.[6] It represents a plausible and chemically sound method for laboratory-scale

preparation.

Step 1: α-Bromination of 4'-Chloropropiophenone

To a solution of 4'-chloropropiophenone (1 equivalent) in a suitable solvent such as diethyl

ether or dichloromethane, add a catalytic amount of aluminum chloride (AlCl₃).

Slowly add bromine (Br₂) (approximately 2 equivalents) to the mixture. The reaction is often

initiated at room temperature and may proceed to a gentle reflux.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Upon completion, remove the solvent under reduced pressure to yield the crude α-bromo

intermediate.

Step 2: Formation of the α-Methoxy Ketone and Hydrolysis

Prepare a solution of sodium methoxide (NaOMe) in methanol. This is a crucial step where

the bromine is displaced.
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Slowly add the crude α-bromo ketone from the previous step to the sodium methoxide

solution, maintaining a low temperature (e.g., < 20°C) with an ice bath to control the

exothermic reaction.

After the addition is complete, stir the mixture at room temperature.

Add concentrated hydrochloric acid (HCl) to the reaction mixture. This step is critical for the

hydrolysis of the intermediate methoxy species to the final dione product.

Stir for approximately one hour.

Step 3: Work-up and Purification

Partition the reaction mixture between an organic solvent (e.g., chloroform or

dichloromethane) and water.

Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent

to maximize product recovery.

Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), and

filter.

Evaporate the solvent in vacuo.

Purify the resulting crude product by vacuum distillation or column chromatography to obtain

pure 1-(4-chlorophenyl)propane-1,2-dione.
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Step 1: α-Bromination

Step 2: Dione Formation
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4'-Chloropropiophenone

Add Br₂ / AlCl₃
in Diethyl Ether

Crude α-Bromo Ketone

Add to NaOMe
in Methanol

Reaction Mixture

Acid Hydrolysis (HCl)

Extraction & Drying

Vacuum Distillation

1-(4-Chlorophenyl)propane-1,2-dione

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(4-chlorophenyl)propane-1,2-dione.
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Spectroscopic Characterization and Structural
Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step in

chemical research. A multi-technique approach provides a self-validating system, ensuring the

structure is correct. Spectroscopic data for this specific compound is available in spectral

databases.[7]

Mass Spectrometry (MS): This technique directly verifies the molecular weight. For 1-(4-
chlorophenyl)propane-1,2-dione, the mass spectrum would be expected to show a

molecular ion peak (M⁺) corresponding to its molecular weight (182.6 g/mol ). A

characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in

an approximate 3:1 ratio) would provide definitive confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The key diagnostic

signals would be two strong absorption bands in the carbonyl region (typically 1680-1720

cm⁻¹), characteristic of an α-dicarbonyl system. The presence of aromatic C-H and C=C

stretching bands would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show signals for the aromatic protons on the chlorophenyl ring (typically in

the 7.5-8.0 ppm region) and a sharp singlet for the methyl (CH₃) protons (typically around

2.4 ppm).

¹³C NMR: Would reveal distinct signals for the two carbonyl carbons (typically >190 ppm),

the methyl carbon, and the carbons of the aromatic ring.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Core Chemical Identity and Physicochemical
Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586532#1-4-chlorophenyl-propane-1-2-dione-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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